ethyl 6,8,8,9-tetramethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinoline-3-carboxylate
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Overview
Description
Ethyl 6,8,8,9-tetramethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,8,8,9-tetramethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions to form the quinoline core, followed by functional group modifications to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,8,8,9-tetramethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities.
Medicine: Research has explored its potential as a therapeutic agent for treating diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6,8,8,9-tetramethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 6,8,8,9-tetramethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinoline-3-carboxylate can be compared with other quinoline derivatives to highlight its uniqueness. Similar compounds include:
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
The unique structural features and functional groups of this compound contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H21NO4 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
ethyl 6,8,8,9-tetramethyl-2-oxopyrano[3,2-g]quinoline-3-carboxylate |
InChI |
InChI=1S/C19H21NO4/c1-6-23-17(21)14-8-12-7-13-11(2)10-19(3,4)20(5)15(13)9-16(12)24-18(14)22/h7-10H,6H2,1-5H3 |
InChI Key |
WJUVINBJTNVWTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(C=C3C)(C)C)C |
Origin of Product |
United States |
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